Cas no 845552-56-9 (2-(Tert-Butyloxycarbonyl)-6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid)

2-(Tert-Butyloxycarbonyl)-6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid is a protected derivative of tetrahydroisoquinoline-3-carboxylic acid, featuring a Boc (tert-butoxycarbonyl) group and a hydroxyl substituent at the 6-position. This compound is widely utilized in peptide synthesis and medicinal chemistry as a key intermediate, offering enhanced stability and controlled reactivity due to its Boc-protected amine. The hydroxyl group provides a handle for further functionalization, making it valuable for constructing complex heterocyclic scaffolds. Its structural features facilitate selective modifications while maintaining compatibility with standard coupling reagents. The compound is particularly useful in the synthesis of bioactive molecules, where precise stereochemistry and functional group manipulation are critical.
2-(Tert-Butyloxycarbonyl)-6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid structure
845552-56-9 structure
Product Name:2-(Tert-Butyloxycarbonyl)-6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid
CAS No:845552-56-9
MF:C15H19NO5
MW:293.315064668655
MDL:MFCD12756749
CID:2112356
PubChem ID:58902236
Update Time:2025-10-23

2-(Tert-Butyloxycarbonyl)-6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-6-hydroxyisoquinoline-3-carboxylic acid
    • 6-Hydroxy-2-{[(2-methyl-2-propanyl)oxy]carbonyl}-1,2,3,4-tetrahyd ro-3-isoquinolinecarboxylic acid
    • 2-[(TERT-BUTYLOXYCARBONYL)]-6-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID
    • 845552-56-9
    • VIB55256
    • SCHEMBL546157
    • 2-(tert-Butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid
    • DA-27588
    • 2-[(tert-butoxy)carbonyl]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • PUGASQAAOACKPI-UHFFFAOYSA-N
    • AKOS027255063
    • AS-73908
    • CS-0036267
    • MFCD12756749
    • 6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
    • 2-(tert-Butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • 2-(Tert-Butyloxycarbonyl)-6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid
    • MDL: MFCD12756749
    • Inchi: 1S/C15H19NO5/c1-15(2,3)21-14(20)16-8-9-4-5-11(17)6-10(9)7-12(16)13(18)19/h4-6,12,17H,7-8H2,1-3H3,(H,18,19)
    • InChI Key: PUGASQAAOACKPI-UHFFFAOYSA-N
    • SMILES: O(C(N1CC2C=CC(=CC=2CC1C(=O)O)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 293.12632271g/mol
  • Monoisotopic Mass: 293.12632271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 87.1Ų

2-(Tert-Butyloxycarbonyl)-6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Pricemore >>

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Additional information on 2-(Tert-Butyloxycarbonyl)-6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid

2-(Tert-Butyloxycarbonyl)-6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (CAS No. 845552-56-9): A Promising Molecule in Medicinal Chemistry

2-(Tert-Butyloxycarbonyl)-6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid, with the chemical identifier CAS No. 845552-56-9, represents a significant advancement in the field of medicinal chemistry. This compound belongs to the broader class of 1,2,3,4-tetrahydroisoquinoline derivatives, which have garnered attention due to their diverse biological activities, including neuroprotective, anti-inflammatory, and antitumor properties. The structural complexity of this molecule, characterized by the presence of a tert-butyloxycarbonyl (Boc) group, a hydroxyl functional group, and a carboxylic acid moiety, positions it as a versatile scaffold for the development of novel therapeutics. Recent studies have highlighted its potential in modulating intracellular signaling pathways and its application in the design of targeted drug delivery systems.

The 1,2,3,4-tetrahydroisoquinoline core is a well-known pharmacophore that has been extensively explored in the context of neurological disorders, cancer, and inflammatory diseases. The hydroxyl group at the 6-position introduces additional polarity and hydrogen-bonding capabilities, which may enhance the molecule's interaction with biological targets. The tert-butyloxycarbonyl protecting group at the 2-position serves to stabilize the molecule during synthetic processes and can be selectively removed to yield active metabolites. This structural feature is critical in ensuring the compound's chemical stability and bioavailability, making it a valuable candidate for pharmaceutical development.

Recent advancements in medicinal chemistry have underscored the importance of carboxylic acid derivatives in the design of small molecule inhibitors. The 3-carboxylic acid functionality in this compound may contribute to its ability to interact with enzyme active sites or membrane-bound receptors. This property is particularly relevant in the context of targeted drug delivery systems, where the molecule's chemical structure can be tailored to enhance its specificity and efficacy. Additionally, the hydroxyl group may play a role in modulating the molecule's solubility and permeability, which are critical factors in drug absorption and distribution.

Research published in 2023 has demonstrated the potential of 1,2,3,4-tetrahydroisoquinoline derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease. The hydroxyl group at the 6-position has been shown to enhance the molecule's ability to cross the blood-brain barrier, a critical factor in the development of neuroprotective agents. Furthermore, studies have indicated that the tert-butyloxycarbonyl group may act as a temporary blocking group, allowing for the selective activation of the molecule in vivo. This property is particularly advantageous in the design of prodrugs, where controlled release of the active compound is essential.

The carboxylic acid moiety in this compound also plays a pivotal role in its pharmacological activity. Carboxylic acid derivatives are known to exhibit a range of biological effects, including anti-inflammatory and antitumor activities. The 3-carboxylic acid functionality may contribute to the molecule's ability to inhibit specific enzymes or receptors, making it a potential candidate for the treatment of chronic inflammatory conditions. Additionally, the hydroxyl group may enhance the molecule's ability to interact with hydrophobic regions of target proteins, thereby improving its binding affinity and selectivity.

Recent studies have also focused on the synthetic strategies for the preparation of 1,2,3,4-tetrahydroisoquinoline derivatives. The tert-butyloxycarbonyl group can be introduced through various methodologies, including coupling reactions and ring-opening processes. The hydroxyl group at the 6-position can be incorporated using nucleophilic substitution or hydroxylation reactions, depending on the desired stereochemistry. These synthetic approaches are critical in ensuring the scalability and cost-effectiveness of the compound's production, which are essential for its transition from the laboratory to clinical applications.

The 1,2,3,4-tetrahydroisoquinoline core is also being explored for its potential in the treatment of cancer. The hydroxyl group may contribute to the molecule's ability to induce apoptosis in cancer cells, while the tert-butyloxycarbonyl group can be modified to enhance the molecule's metabolic stability. Additionally, the carboxylic acid functionality may enable the molecule to interact with specific receptors on cancer cells, thereby modulating intracellular signaling pathways. These properties make the compound a promising candidate for the development of targeted therapies in oncology.

Another area of interest is the application of this compound in drug delivery systems. The hydroxyl group and the carboxylic acid moiety can be functionalized to enhance the molecule's solubility and permeability, which are critical factors in the design of effective drug delivery systems. The tert-butyloxycarbonyl group can be modified to improve the molecule's stability in physiological conditions, ensuring that the active compound is released at the target site. These modifications are essential in optimizing the therapeutic efficacy of the compound and minimizing its side effects.

Furthermore, the 1,2,3,4-tetrahydroisoquinoline core has been shown to exhibit potential in the treatment of inflammatory diseases. The hydroxyl group may contribute to the molecule's ability to modulate the immune response, while the tert-butyloxycarbonyl group can be selectively removed to yield active metabolites. The carboxylic acid functionality may also play a role in the molecule's ability to interact with inflammatory mediators, making it a potential candidate for the development of anti-inflammatory drugs.

Recent research has also focused on the mechanism of action of this compound. Studies suggest that the hydroxyl group at the 6-position may act as a hydrogen bond donor, enhancing the molecule's interaction with biological targets. The tert-butyloxycarbonyl group may serve as a temporary blocking group, allowing for the selective activation of the molecule in vivo. The carboxylic acid functionality may contribute to the molecule's ability to inhibit specific enzymes or receptors, making it a potential candidate for the treatment of chronic inflammatory conditions.

In conclusion, 2-(Tert-butyloxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS No. 845552-56-9) is a promising molecule with a wide range of potential applications in medicinal chemistry. Its structural features, including the tert-butyloxycarbonyl group, the hydroxyl group, and the carboxylic acid functionality, make it a versatile scaffold for the development of novel therapeutics. The molecule's potential in the treatment of neurological disorders, cancer, and inflammatory diseases, as well as its application in drug delivery systems, underscores its significance in the field of pharmaceutical research.

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